molecular formula C16H26N2O B7587071 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine

1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine

Cat. No. B7587071
M. Wt: 262.39 g/mol
InChI Key: RRFBGSKHALYDPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is a chemical compound that belongs to the class of psychoactive drugs known as phenethylamines. It is commonly referred to as 3-MeO-PCP and is known for its dissociative effects on the human mind. 3-MeO-PCP is a derivative of the drug PCP (phencyclidine) and was first synthesized in 1979 by a team of researchers at Parke-Davis Laboratories.

Mechanism of Action

The exact mechanism of action of 3-MeO-PCP is not fully understood, but it is believed to act on the NMDA receptor site in the brain. It is thought to bind to the receptor site and block the action of glutamate, which is a neurotransmitter that is involved in the regulation of neuronal activity. This results in a decrease in the activity of neurons in the brain, leading to the dissociative effects of the drug.
Biochemical and Physiological Effects
3-MeO-PCP has been found to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiratory rate. It also has the potential to cause seizures and other neurological symptoms.

Advantages and Limitations for Lab Experiments

One advantage of using 3-MeO-PCP in lab experiments is that it is a potent NMDA receptor antagonist, which makes it useful for studying the role of this receptor in the brain. However, one limitation of using this drug is that it has the potential to cause neurological symptoms and other adverse effects, which may limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-MeO-PCP. Some possible areas of study include:
1. Further investigation of the drug's mechanism of action and its effects on the NMDA receptor site in the brain.
2. Exploration of the potential therapeutic uses of 3-MeO-PCP, such as in the treatment of depression or anxiety disorders.
3. Investigation of the long-term effects of 3-MeO-PCP use on the brain and body, including the potential for addiction and other adverse effects.
4. Development of new drugs that are based on the structure of 3-MeO-PCP, with the aim of creating more effective and safer treatments for various neurological and psychiatric disorders.
In conclusion, 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine is a potent NMDA receptor antagonist that has been used in scientific research to study its effects on the human brain and nervous system. While it has potential therapeutic uses, its adverse effects and potential for addiction make it a drug that requires further study and caution in its use.

Synthesis Methods

The synthesis of 3-MeO-PCP involves the reaction of 1-(3-methoxyphenyl)-2-nitropropene with methylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of 1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine, which is then purified through various methods such as recrystallization or chromatography.

Scientific Research Applications

3-MeO-PCP has been used in scientific research to study its effects on the human brain and nervous system. It has been found to act as a potent NMDA receptor antagonist, which means that it blocks the action of the neurotransmitter glutamate at the NMDA receptor site. This action leads to a decrease in the activity of neurons in the brain and results in the dissociative effects of the drug.

properties

IUPAC Name

1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13(15-7-4-8-16(10-15)19-3)18-9-5-6-14(12-18)11-17-2/h4,7-8,10,13-14,17H,5-6,9,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFBGSKHALYDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)N2CCCC(C2)CNC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[1-(3-methoxyphenyl)ethyl]piperidin-3-yl]-N-methylmethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.